2-Bromopropyl propionate

Description

Properties

IUPAC Name |

2-bromopropyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-6(8)9-4-5(2)7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBKTQWFIBVEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromopropyl propionate CAS 24086-77-9 properties

An In-Depth Technical Guide to 2-Bromopropyl propionate (CAS 24086-77-9): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromopropyl propionate (CAS 24086-77-9), a halogenated ester of significant interest as a versatile intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, and explores its reactivity and potential applications. The guide emphasizes safety, handling, and toxicological considerations to ensure responsible laboratory practice. By synthesizing data from authoritative sources with practical, field-proven insights, this whitepaper serves as an essential resource for leveraging 2-Bromopropyl propionate in complex synthetic workflows.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section details the identity and key physicochemical characteristics of 2-Bromopropyl propionate.

Nomenclature and Chemical Identifiers

-

IUPAC Name : 2-bromopropyl propanoate[1]

-

Synonyms : 2-bromopropyl propionate, 2-bromopropylpropionate[1]

-

CAS Registry Number : 24086-77-9[1]

-

Molecular Formula : C₆H₁₁BrO₂[1]

-

Molecular Weight : 195.05 g/mol [1]

-

InChI Key : YCBKTQWFIBVEQP-UHFFFAOYSA-N[1]

-

SMILES : CCC(=O)OCC(C)Br[1]

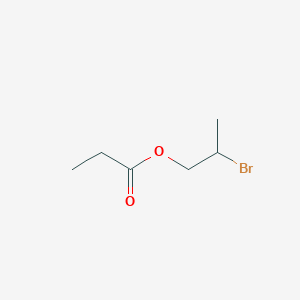

Chemical Structure

The structure of 2-Bromopropyl propionate features a propionate ester functional group attached to a 2-bromopropyl moiety. The secondary bromide is a key feature, defining the compound's reactivity as an alkylating agent.

Caption: Chemical structure of 2-Bromopropyl propionate.

Physicochemical Properties

The following table summarizes key computed physicochemical properties, which are crucial for predicting solubility, membrane permeability, and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 195.05 g/mol | PubChem[1] |

| XLogP3-AA | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 193.99424 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

Synthesis and Manufacturing Considerations

2-Bromopropyl propionate is not commonly available off-the-shelf and is typically synthesized as an intermediate. Its synthesis relies on fundamental esterification reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the ester linkage, identifying 2-bromopropan-1-ol and propionyl chloride (or propionic acid) as primary precursors. The 2-bromopropan-1-ol can be further derived from propylene oxide or allyl alcohol. A more direct and common laboratory-scale approach involves the esterification of 2-bromopropionic acid.

Caption: Retrosynthetic pathway for 2-Bromopropyl propionate.

Proposed Synthetic Protocol: Esterification of 2-Bromopropionic Acid

This protocol describes a standard laboratory procedure for the synthesis of 2-Bromopropyl propionate via Fischer esterification. The choice of an acid catalyst is critical; sulfuric acid is effective, but solid acid catalysts like Amberlyst-15 can simplify workup.

Objective: To synthesize 2-Bromopropyl propionate from 2-bromopropionic acid and 2-propanol.

Materials:

-

2-Bromopropionic acid (1.0 eq)

-

2-Propanol (3.0 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl ether

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromopropionic acid (e.g., 15.3 g, 0.1 mol) and 2-propanol (e.g., 18.0 g, 0.3 mol).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 0.27 mL, 0.005 mol) dropwise to the mixture.

-

Causality Insight: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Using the alcohol in excess shifts the equilibrium towards the product side, maximizing yield, as dictated by Le Châtelier's principle.

-

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 85-90 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).

-

Workup - Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Dilute the mixture with 100 mL of diethyl ether or DCM. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine.

-

Causality Insight: The bicarbonate wash is crucial to neutralize the acidic catalyst and any unreacted 2-bromopropionic acid, preventing product hydrolysis during storage.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 2-Bromopropyl propionate.

Caption: Experimental workflow for the synthesis of 2-Bromopropyl propionate.

Reactivity and Mechanistic Considerations

The synthetic utility of 2-Bromopropyl propionate is derived from its dual functionality: the ester group and the secondary alkyl bromide.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the C2 position susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups (e.g., azides, cyanides, amines, thiols), making it a valuable building block in pharmaceutical synthesis. The secondary nature of the carbon suggests that both SN1 and SN2 pathways are possible, depending on the nucleophile, solvent, and temperature.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, 2-Bromopropyl propionate can undergo E2 elimination to form propyl acrylate. This pathway can compete with substitution and must be considered when planning reactions.

-

Ester Hydrolysis: Like all esters, it can be hydrolyzed back to 2-bromopropanol and propionic acid under either acidic or basic conditions. This sensitivity should be considered during purification and in subsequent reaction steps.

-

Stability and Storage: The compound is a combustible liquid.[1] It should be stored in a cool, dry, well-ventilated area away from strong bases, oxidizing agents, and sources of ignition. Due to its potential for hydrolysis, storage under an inert atmosphere is recommended for long-term stability.

Spectroscopic Profile (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.9-5.1 ppm (m, 1H): The methine proton (-CH(Br)-) adjacent to the ester oxygen and bromine, expected to be a multiplet.

-

δ 4.2-4.4 ppm (q, 1H): The methine proton (-CH(Br)-) on the propyl group.

-

δ 2.3 ppm (q, 2H): The methylene protons (-CH₂-) of the propionyl group.

-

δ 1.7 ppm (d, 3H): The methyl protons (-CH₃) adjacent to the bromine.

-

δ 1.1 ppm (t, 3H): The terminal methyl protons (-CH₃) of the propionyl group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~173 ppm: Ester carbonyl carbon (C=O).

-

δ ~70 ppm: Methine carbon of the propyl group (-CH(O)-).

-

δ ~45 ppm: Methine carbon attached to bromine (-CH(Br)-).

-

δ ~27 ppm: Methylene carbon of the propionyl group (-CH₂-).

-

δ ~22 ppm: Methyl carbon adjacent to bromine (-C-Br).

-

δ ~9 ppm: Terminal methyl carbon of the propionyl group.

-

-

Infrared (IR) Spectroscopy:

-

~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester.

-

~1180 cm⁻¹ (strong): C-O stretch of the ester.

-

~650-550 cm⁻¹ (medium): C-Br stretch.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) at m/z 194 and 196.

-

Common fragmentation patterns would include loss of Br• (m/z 115) and cleavage of the ester group.

-

Applications in Research and Development

The primary value of 2-Bromopropyl propionate lies in its role as a reactive intermediate. Its applications are analogous to other α-bromo esters, which are staples in organic synthesis.

-

Pharmaceutical Synthesis: It serves as a key building block for introducing the 1-(propoxycarbonyl)ethyl moiety into a target molecule. This is particularly useful in the synthesis of complex active pharmaceutical ingredients (APIs) where specific stereochemistry and functionality are required. Related brominated acids are indispensable for creating advanced active ingredients.[2]

-

Agrochemical Development: Similar to its use in pharma, it can act as a precursor in the synthesis of herbicides and fungicides.[3]

-

General Organic Synthesis: It is a versatile alkylating agent for a variety of nucleophiles, enabling the construction of more complex carbon skeletons and the introduction of diverse functional groups.

Safety, Handling, and Toxicology

Safe handling of 2-Bromopropyl propionate is paramount. The following information is based on GHS classifications and data from structurally related compounds.

GHS Hazard Classification

| Pictogram | GHS Class | Hazard Statement |

| Skin Irritation, Category 2 | H315: Causes skin irritation[1] | |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation[1] | |

| STOT SE, Category 3 | H335: May cause respiratory irritation[1] | |

| (No Pictogram) | Flammable Liquids, Category 4 | H227: Combustible liquid[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[4]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or a chemical-protective suit for larger quantities.[5] Avoid all personal contact.

-

Respiratory Protection: Not typically required if used in a fume hood. If vapors may be inhaled, use a respirator with an appropriate organic vapor cartridge.

-

First Aid Measures

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Storage and Disposal

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases, acids, and oxidizing agents.[4]

-

Disposal: Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

-

2 Bromopropionic Acid - Industrial Grade at Affordable Prices. (n.d.). IndiaMART. Retrieved February 4, 2026, from [Link]

-

2-bromopropionic acid - Sdfine. (n.d.). Sdfine. Retrieved February 4, 2026, from [Link]

-

2-Bromopropionic acid Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). IndiaMART. Retrieved February 4, 2026, from [Link]

-

2-Bromopropanoic acid. (n.d.). NIST WebBook. Retrieved February 4, 2026, from [Link]

-

2-Bromopropanoic acid. (n.d.). NIST WebBook. Retrieved February 4, 2026, from [Link]

-

2-Bromopropanoic acid. (n.d.). NIST WebBook. Retrieved February 4, 2026, from [Link]

-

2-Bromopropyl propanoate. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

2-Bromopropane. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Alpha-bromopropionate. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

2-BROMOPROPIONIC ACID SYNTHESIS. (2023, March 14). YouTube. Retrieved February 4, 2026, from [Link]

- Preparation method of ethyl 2-bromopropionate. (2023, November 28). Google Patents.

- Production technology for synthesis of ethyl 2-bromopropionate. (2014, May 21). Google Patents.

-

Propyl 2-bromopropanoate. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

2-Bromopropyl acetate. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

Sources

Technical Whitepaper: 2-Bromopropyl Propionate in Synthetic Chemistry

[1]

Executive Summary

2-Bromopropyl propionate (CAS: 24086-77-9) is a bifunctional aliphatic ester characterized by a propionate ester linkage and a secondary alkyl bromide moiety.[1][2][3][4][5][6] It serves as a versatile building block in the synthesis of functionalized propylene glycol derivatives and complex pharmaceutical intermediates.[1] This guide details its molecular architecture, physicochemical properties, validated synthesis protocols, and handling requirements for research and development applications.[1]

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a propionic acid backbone esterified with 2-bromo-1-propanol.[1]

-

Ester Linkage: The primary carbon (C1) of the propyl chain is bonded to the propionate oxygen.[1]

-

Halogenation: A bromine atom is attached to the secondary carbon (C2) of the propyl chain.[1]

-

Chirality: The C2 carbon is a chiral center, meaning 2-bromopropyl propionate exists as a racemic mixture (

) unless synthesized from enantiopure 2-bromo-1-propanol.[1]

Key Physicochemical Data

The following data consolidates experimental and computed values for laboratory reference.

| Property | Value | Unit | Note |

| Chemical Name | 2-Bromopropyl propionate | - | IUPAC |

| CAS Registry Number | 24086-77-9 | - | Unique Identifier |

| Molecular Formula | - | - | |

| Molecular Weight | 195.05 | g/mol | Monoisotopic |

| SMILES | CCC(=O)OCC(C)Br | - | Structure String |

| Appearance | Colorless to pale yellow liquid | - | Standard State |

| Predicted Density | g/cm³ | Estimated based on homologs | |

| Solubility | Soluble in DCM, EtOAc, Ethanol | - | Hydrophobic character |

Synthesis & Manufacturing Protocol

Synthetic Pathway

The most reliable route for high-purity synthesis involves the acylation of 2-bromo-1-propanol with propionyl chloride in the presence of a non-nucleophilic base (e.g., Triethylamine or Pyridine) to scavenge the hydrochloric acid byproduct.[1]

Reaction Scheme:

Mechanistic Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism governing this synthesis.

Figure 1: Step-wise mechanism for the esterification of 2-bromo-1-propanol.[1][5]

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of 100 mmol 2-Bromopropyl propionate.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with

. -

Reagent Preparation:

-

Charge the flask with 2-bromo-1-propanol (13.9 g, 100 mmol) and dry Dichloromethane (DCM) (100 mL).[1]

-

Add Triethylamine (TEA) (15.3 mL, 110 mmol) as the acid scavenger.

-

Cool the mixture to 0°C in an ice bath.

-

-

Addition:

-

Load Propionyl chloride (9.6 mL, 110 mmol) into the addition funnel.

-

Add dropwise over 30 minutes, maintaining internal temperature

. (Exothermic reaction).

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of the alcohol.

-

-

Workup:

-

Purification:

-

Purify the crude oil via vacuum distillation or flash column chromatography (

, 0-10% EtOAc in Hexanes) to obtain the pure ester.[1]

-

Applications in Drug Discovery & Development[1]

Alkylating Agent

The secondary bromide at the C2 position is susceptible to nucleophilic substitution (

Metabolic Precursor Studies

In pharmacokinetic studies, 2-bromopropyl propionate can serve as a masked form of 2-bromopropanol.[1] Esterases in vivo will rapidly hydrolyze the propionate ester, releasing the free halo-alcohol. This is useful for investigating the toxicology or metabolic fate of halogenated propylene glycol derivatives.

Chiral Building Block

If synthesized from enantiomerically pure (R)- or (S)-2-bromo-1-propanol, the resulting ester retains the chiral center configuration.[1] This is critical for the synthesis of stereodefined pharmaceutical intermediates where chirality dictates biological activity.[1]

Safety & Handling (MSDS Summary)

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

-

Handling: Always manipulate in a fume hood. Wear nitrile gloves and chemical safety goggles.

-

Storage: Store in a cool, dry place away from oxidizing agents. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

References

Sources

- 1. 535-11-5|Ethyl 2-bromopropionate|BLD Pharm [bldpharm.com]

- 2. 685-87-0|Diethyl 2-bromomalonate|BLD Pharm [bldpharm.com]

- 3. 535-11-5|Ethyl 2-bromopropionate|BLD Pharm [bldpharm.com]

- 4. 4823-46-5|2-Bromoethyl propanoate|BLD Pharm [bldpharm.com]

- 5. 685-87-0|Diethyl 2-bromomalonate|BLD Pharm [bldpharm.com]

- 6. CAS:5445-17-0, 2-溴丙酸甲酯-毕得医药 [bidepharm.com]

Precision in Chemical Ontology: A Technical Guide to 2-Bromopropyl Propionate

Executive Summary & Core Directive

In drug development and organic synthesis, nomenclature ambiguity is a silent failure mode.[1] "2-Bromopropyl propionate" represents a classic case of regioisomer confusion . The name implies a specific connectivity, yet it is frequently conflated with its inverted ester isomer (Propyl 2-bromopropionate) or its chiral regioisomer (1-Bromo-2-propyl propionate).

This guide provides a definitive synonym mapping and a self-validating search protocol. It moves beyond simple lists to establish a structural truth for researchers sourcing this intermediate.

The "Trap" for Young Players

Before proceeding, verify your target structure.[1] The text string "2-Bromopropyl propionate" refers to Molecule A below. However, many researchers actually intend to find Molecule B (a common ATRP initiator).

| Feature | Molecule A (The Target) | Molecule B (The Common Imposter) |

| Name | 2-Bromopropyl propionate | Propyl 2-bromopropionate |

| CAS | 24086-77-9 | 10259-96-8 |

| Structure | Propionic acid ester of 2-bromo-1-propanol | 2-Bromopropionic acid ester of propanol |

| Function | Chiral Building Block / Intermediate | ATRP Initiator / Polymer Synthesis |

| SMILES | CCC(=O)OCC(C)Br | CCCCOC(=O)C(C)Br |

Chemical Identity & Synonym Matrix

To ensure database interoperability, you must use the correct identifier for the specific database architecture.[1]

Core Identifiers (CAS 24086-77-9)[1][2][3][4][6]

| Database / Standard | Identifier / Value | Notes |

| CAS Registry Number | 24086-77-9 | Primary key for SciFinder/Chemical Abstracts.[1][2] |

| IUPAC Name | 2-Bromopropyl propanoate | Preferred IUPAC Name (PIN).[1] |

| PubChem CID | 20248545 | Open-source indexing key. |

| InChIKey | YCBKTQWFIBVEQP-UHFFFAOYSA-N | Hash for exact structure search (non-chiral). |

| Canonical SMILES | CCC(=O)OCC(C)Br | Machine-readable string.[1][3][2] |

| Molecular Formula | C₆H₁₁BrO₂ | MW: 195.05 g/mol .[2] |

Validated Synonym List

Use these terms when searching vendor catalogs (e.g., Sigma, Enamine, Combi-Blocks) that may not index by CAS.

-

Systematic Names:

-

Semi-Systematic/Trivial Names:

-

2-Bromo-1-propanol propionate

-

Propylene glycol 2-monobromide 1-propionate (Archaic)[1]

-

-

High-Risk Synonyms (Verify Structure!):

Structural Disambiguation Workflow

The following diagram illustrates the logical pathway to distinguish 2-Bromopropyl propionate from its isomers. This is critical when analyzing mass spectrometry fragmentation patterns or NMR shifts.[1]

Figure 1: Structural decision tree for resolving brominated propionate esters. Note the divergence based on whether the bromine resides on the acid or alcohol moiety.[1]

Search Protocol (Self-Validating System)

Do not rely on text searches alone. Vendors often mislabel isomers.[1] Follow this protocol to ensure Identity Assurance .

Step 1: The InChIKey Anchor

In any database (PubChem, ChemSpider, Reaxys), start your search with the InChIKey. This hash is generated from the connectivity layer of the molecule and is invariant to naming conventions.[1]

-

Validation: If the result does not return CAS 24086-77-9 , you are looking at a different salt or stereoisomer.

Step 2: The "Reverse-SMILES" Check

When ordering from a supplier (especially custom synthesis houses):

-

Copy the SMILES string provided by the vendor.

-

Paste it into a visualizer (e.g., ChemDraw JS or MarvinSketch).

-

Visual Check: Ensure the Oxygen is bonded to a CH2 group (Primary ester), and the Bromine is on the adjacent CH group.[1]

Step 3: Stereochemistry Awareness

CAS 24086-77-9 is racemic . The 2-position of the propyl chain is a chiral center.

-

If you require the (R)-enantiomer or (S)-enantiomer, you must search for specific chiral CAS numbers (often not indexed well).[1]

-

Action: If chirality is crucial for your drug candidate, request a Certificate of Analysis (CoA) with Optical Rotation or Chiral HPLC data.[1] Do not assume the generic CAS implies a racemate; it implies "unspecified stereochemistry."[1]

Automated Retrieval Workflow (Python/PubChemPy)

For researchers processing large libraries, use this Python snippet to retrieve the latest synonyms and physical properties programmatically. This ensures you are not relying on outdated catalogs.

[1][2][3][4][5][6]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20248545, 2-Bromopropyl propanoate. Retrieved October 26, 2023 from [Link]

-

Chemical Abstracts Service (CAS). CAS Registry Number 24086-77-9.[1][2] American Chemical Society. Verified via SciFinder-n.

-

NIST Mass Spectrometry Data Center. Propanoic acid, 2-bromopropyl ester.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Precision ATRP of Acrylates Using Propyl 2-Bromopropionate

Executive Summary

This guide details the use of Propyl 2-bromopropionate (PrBP) and its analogs as initiators for Atom Transfer Radical Polymerization (ATRP). While often colloquially referred to as "2-bromopropyl propionate," the chemically active initiator required for controlled polymerization is the alpha-haloester (Propyl 2-bromopropionate).

This initiator is specifically engineered for the polymerization of acrylates (e.g., methyl acrylate, n-butyl acrylate). Unlike tertiary initiators (e.g., Ethyl

Chemical Profile & Nomenclature Alert

Nomenclature Correction

Critical Distinction: The structural isomerism determines reactivity.

-

Target Initiator (Active): Propyl 2-bromopropionate (CAS: 10259-96-8). The bromine is on the carbon alpha to the carbonyl group. This position stabilizes the radical via resonance, allowing the reversible homolytic cleavage required for ATRP.

-

Inactive Isomer: 2-Bromopropyl propionate .[1][2] Here, the bromine is on the alkyl chain of the alcohol fragment. This forms a secondary alkyl radical with no resonance stabilization from the carbonyl, making the C-Br bond too strong to be activated by standard Copper/Ligand catalysts.

All protocols in this document utilize the active alpha-haloester form.

Physicochemical Properties (Propyl 2-bromopropionate)

| Property | Value | Notes |

| Molecular Weight | 195.05 g/mol | |

| Density | ~1.35 g/mL | Estimate based on ethyl/methyl analogs; measure before use. |

| Boiling Point | ~60-65 °C (at reduced pressure) | Volatile; handle in fume hood. |

| Solubility | Soluble in organic solvents | Miscible with anisole, toluene, DMF. |

| Functionality | Monofunctional | Generates linear homopolymers or diblocks. |

Mechanistic Rationale: Matching and

The success of ATRP relies on the equilibrium constant (

The "Backbone Homology" Rule

For well-controlled polymerization, the structure of the initiator (R-X) should mimic the structure of the dormant polymer chain end (P-X).

-

For Acrylates: The propagating radical is a secondary radical on a carbon alpha to an ester.

-

Ideal Initiator:Propyl 2-bromopropionate (Secondary bromide).[1]

-

Result:

. Initiation is fast and uniform.

-

-

The Risk of Tertiary Initiators: Using a tertiary initiator (like Ethyl

-bromoisobutyrate) for acrylates results in

Diagram 1: ATRP Equilibrium & Activation

This diagram illustrates the reversible activation of Propyl 2-bromopropionate by the Copper(I) complex.

Caption: The ATRP equilibrium. The secondary bromide initiator (Red) is activated by Cu(I) to form a secondary radical (Yellow), matching the stability of the propagating acrylate chain.

Protocol: Synthesis of Poly(n-Butyl Acrylate)

Target:

Reagents & Preparation

| Reagent | Role | Molar Eq | Notes |

| n-Butyl Acrylate (nBA) | Monomer | 100 | Must remove inhibitor. Pass through basic alumina column. |

| Propyl 2-bromopropionate | Initiator | 1 | Weigh analytically. |

| CuBr | Catalyst Source | 1 | Purify via acetic acid wash if green (oxidized). Must be white powder. |

| PMDETA | Ligand | 1 | Pentamethyldiethylenetriamine.[3] |

| Anisole | Solvent | 10-50 vol% | Internal standard for GC/NMR. |

Note: CuBr

Experimental Workflow

-

Catalyst Loading: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and CuBr

(1.1 mg, 0.005 mmol). -

Sealing: Seal the flask with a rubber septum and cycle vacuum/nitrogen (3x) to remove oxygen.

-

Liquid Addition: In a separate vial, mix degassed n-Butyl Acrylate (12.8 g, 100 mmol), PMDETA (17.3 mg, 0.1 mmol), Propyl 2-bromopropionate (19.5 mg, 0.1 mmol), and Anisole (2 mL).

-

Tip: Degas liquids via sparging with N

for 20 mins or freeze-pump-thaw (3 cycles) before adding to the catalyst to prevent oxidation.

-

-

Initiation: Syringe the liquid mixture into the Schlenk flask containing the copper solids under N

flow. The solution should turn light green/blue (depending on Cu(II) content). -

Polymerization: Place the flask in a thermostated oil bath at 70 °C .

-

Sampling: At regular intervals (e.g., 1h, 2h, 4h), remove 0.1 mL aliquots via an airtight syringe for GPC and NMR analysis.

-

Termination: Stop the reaction by exposing the catalyst to air (oxidizing Cu(I) to Cu(II)) and diluting with THF. The solution will turn distinctively blue/green.

Purification[4]

-

Catalyst Removal: Pass the diluted polymer solution through a short column of neutral alumina or silica gel. The blue copper complex will stick to the column; the colorless polymer solution will pass through.

-

Precipitation: Concentrate the filtrate and precipitate into cold methanol/water (80:20).

-

Drying: Dry under vacuum at 40 °C for 24 hours.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the ATRP of n-Butyl Acrylate using Propyl 2-bromopropionate.

Characterization & Validation

To validate the "living" nature of the polymerization initiated by Propyl 2-bromopropionate, the following data trends must be observed:

| Parameter | Expected Trend | Interpretation |

| Kinetics | Linear | Constant concentration of active radicals. No significant termination. |

| Molecular Weight | Linear | |

| Dispersity ( | Decreases with conversion ( | Fast initiation relative to propagation ( |

Troubleshooting Guide:

-

High Dispersity (

): Usually indicates slow initiation or slow deactivation. Ensure you are using the alpha-bromo ester (Propyl 2-bromopropionate) and not the inactive isomer. Increase Cu(II) concentration at t=0. -

No Polymerization: Oxygen poisoning. The Cu(I) complex is extremely sensitive to O

. Ensure the solution color is not green/blue before heating (unless Cu(II) was intentionally added).

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

-

Wang, J.-S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization.[4][5] atom transfer radical polymerization in the presence of transition-metal complexes.[5] Journal of the American Chemical Society, 117(20), 5614–5615.

-

Matyjaszewski Polymer Group. (n.d.). ATRP Initiators. Carnegie Mellon University.

-

PubChem. (2023). Propyl 2-bromopropanoate (Compound Summary). National Library of Medicine.

Sources

- 1. Propyl 2-bromopropanoate | C6H11BrO2 | CID 527505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tailoring polymer dispersity by mixing ATRP initiators - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01044A [pubs.rsc.org]

- 3. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. pubs.acs.org [pubs.acs.org]

The Versatile Chiral Synthon: Application Notes for 2-Bromopropyl Propionate in Asymmetric Synthesis

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical and life sciences research, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. This fundamental principle underscores the growing demand for enantiomerically pure compounds in drug development.[1] Chiral building blocks, or synthons, are foundational components in the construction of these complex, stereochemically defined molecules, enabling chemists to build molecular architectures with precision and predictability.[2]

2-Bromopropyl propionate, a seemingly simple ester, emerges as a potent and versatile chiral building block. Its structure incorporates a stereogenic center directly attached to a reactive bromine atom, making it an excellent electrophile for introducing a chiral propylene unit via nucleophilic substitution reactions. The propionate ester functionality can also be strategically manipulated or removed in subsequent synthetic steps. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of enantiomerically pure (R)- and (S)-2-bromopropyl propionate as a cornerstone in asymmetric synthesis.

Chemical Properties and Stereochemistry

2-Bromopropyl propionate possesses a single stereocenter at the C2 position of the propyl chain. The absolute configuration at this center, designated as either (R) or (S), dictates the spatial orientation of the bromine atom and, consequently, the stereochemical outcome of reactions in which it participates.

The strategic value of this chiral building block lies in its ability to undergo stereospecific reactions, where the configuration of the starting material directly determines the configuration of the product.[3] This is particularly crucial in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[4]

Enantioselective Synthesis: A Practical Approach via Enzymatic Kinetic Resolution

The preparation of enantiomerically pure 2-bromopropyl propionate can be efficiently achieved through a strategy involving the synthesis of a racemic precursor followed by enzymatic kinetic resolution. This approach leverages the high stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic mixture.[5]

Workflow for the Synthesis of (R)- and (S)-2-Bromopropyl Propionate

Sources

- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CAS 32644-15-8: (2S)-2-Bromopropanoic acid | CymitQuimica [cymitquimica.com]

- 5. jocpr.com [jocpr.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Bromopropyl Propionate in Aqueous Media

Introduction

Welcome to the technical support guide for 2-Bromopropyl Propionate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this halogenated ester in aqueous environments. A primary challenge in such experiments is the compound's susceptibility to hydrolysis, which can compromise experimental reproducibility, reduce product yield, and generate unwanted impurities. This guide provides in-depth, field-proven insights into understanding, troubleshooting, and preventing the degradation of 2-Bromopropyl Propionate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Bromopropyl Propionate hydrolysis and why is it a concern?

A1: Hydrolysis is a chemical reaction where a water molecule cleaves the ester bond in 2-Bromopropyl Propionate. This reaction breaks the molecule down into its parent compounds: propanoic acid and 2-bromo-1-propanol.[1] This degradation is a significant concern because it depletes the active compound, leading to inaccurate results, reduced efficacy in biological assays, and lower-than-expected yields in synthetic preparations. The introduction of impurities (the hydrolysis products) can also complicate downstream analysis and purification.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of ester hydrolysis is highly dependent on several environmental factors. The most critical are:

-

pH: The reaction is significantly catalyzed by both acids (H⁺) and bases (OH⁻).[1][2] Hydroxyl ions (alkaline conditions) are particularly aggressive catalysts, often increasing the hydrolysis rate by several orders of magnitude compared to hydrogen ions (acidic conditions).[2]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3][4][5] Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.

-

Contact Time: The longer 2-Bromopropyl Propionate is exposed to aqueous conditions, the greater the extent of hydrolysis will be.[6]

Q3: How can I tell if my 2-Bromopropyl Propionate solution is degrading during my experiment?

A3: The most common signs of significant hydrolysis are a loss of expected biological activity or a reduced yield of your target product. Analytically, you can detect degradation through several methods:

-

Chromatography (TLC, HPLC): You will observe the appearance of new, typically more polar spots/peaks corresponding to the propanoic acid and 2-bromo-1-propanol products, alongside a decrease in the peak area of the parent ester.

-

NMR Spectroscopy: In the ¹H NMR spectrum of your sample, you may see the emergence of new peaks characteristic of the hydrolysis products, while the characteristic peaks of the ester diminish.[7]

-

pH Shift: As hydrolysis produces propanoic acid, you may observe a gradual decrease in the pH of an unbuffered or weakly buffered solution over time.

In-Depth Troubleshooting Guides

This section addresses specific problems you may encounter and provides a logical framework for diagnosing and solving them.

Problem: My experimental results are inconsistent, and I suspect compound instability. How can I confirm hydrolysis and pinpoint the cause?

This common issue can be systematically addressed by following a clear diagnostic workflow.

Caption: Troubleshooting decision tree for diagnosing hydrolysis.

Q&A Guide: Buffer Selection and Optimization

Q: Why is a mildly acidic buffer (pH 4-6) recommended?

A: Ester hydrolysis is catalyzed by both acid and base. However, the rate of hydrolysis is typically at its minimum in the slightly acidic pH range of 4 to 6. In highly acidic conditions (pH < 3), acid-catalyzed hydrolysis becomes significant. In neutral and especially alkaline conditions (pH > 7), the base-catalyzed pathway dominates and is extremely rapid. Therefore, maintaining a pH between 4 and 6 provides the most stable environment for the ester bond.[2]

Q: Which buffer systems are suitable for this pH range?

A: Several buffer systems can effectively maintain a pH between 4 and 6. The choice depends on the specific requirements of your experiment (e.g., potential for buffer-compound interaction, required ionic strength).

| Buffer System | pKa | Useful pH Range | Comments |

| Acetate Buffer | 4.76 | 3.8 - 5.8 | Commonly used, cost-effective. Prepare from acetic acid and sodium acetate. |

| Citrate Buffer | 3.13, 4.76, 6.40 | 3.0 - 6.2 | Provides high buffering capacity. Prepare from citric acid and sodium citrate. Can chelate metal ions.[8] |

| MES Buffer | 6.15 | 5.5 - 6.7 | A "Good's" buffer, often used in biological assays due to low toxicity and minimal interaction with biological molecules. |

Expert Insight: Always prepare your buffer fresh and confirm the final pH with a calibrated pH meter. The components of a buffer system are what absorb added acid or base, thereby resisting large changes in pH.[9][10][11]

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol describes how to prepare a 10 mM working solution of 2-Bromopropyl Propionate in a stability-optimized citrate buffer.

Objective: To create an aqueous solution of the compound where hydrolysis is minimized for the duration of a typical experiment.

Materials:

-

2-Bromopropyl Propionate

-

Citric Acid (monohydrate)

-

Trisodium Citrate (dihydrate)

-

High-purity water (e.g., Milli-Q or 18 MΩ·cm)

-

Calibrated pH meter

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Prepare 0.1 M Citrate Buffer (pH 5.0): a. Prepare a 0.1 M solution of Citric Acid (21.01 g/L). b. Prepare a 0.1 M solution of Trisodium Citrate (29.41 g/L). c. In a beaker, combine approximately 62 parts of the citric acid solution with 38 parts of the sodium citrate solution. d. Place a calibrated pH probe in the solution and slowly add the sodium citrate solution while stirring until the pH is exactly 5.0. e. Transfer the buffer to a sterile container. This is your stock buffer.

-

Prepare the Final Working Solution: a. Accurately weigh the required amount of 2-Bromopropyl Propionate to make your final desired concentration (e.g., 19.5 mg for 100 mL of a 1 mM solution). b. Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol if necessary (aim for <1% final solvent concentration). c. Add the dissolved compound to the required volume of the 0.1 M Citrate Buffer (pH 5.0). d. Mix thoroughly until the solution is homogeneous.

-

Final Steps & Storage: a. For biological applications, sterile-filter the final solution through a 0.22 µm filter. b. Crucially, prepare this solution fresh before each experiment. If temporary storage is unavoidable, store it at 2-8°C and use it within 24 hours.[8]

Protocol 2: HPLC Method for Monitoring Hydrolysis

Objective: To quantitatively assess the stability of 2-Bromopropyl Propionate over time by measuring the decrease in the parent compound and the appearance of its hydrolysis products.

Instrumentation & Columns:

-

HPLC system with UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Procedure:

-

Prepare your test solution of 2-Bromopropyl Propionate in the aqueous medium of interest (e.g., the buffered solution from Protocol 1).

-

Immediately inject the first sample (t=0) to get a baseline measurement of the parent peak area.

-

Incubate the solution under your experimental conditions (e.g., 25°C or 37°C).

-

At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

-

Analysis: Calculate the percentage of the remaining 2-Bromopropyl Propionate at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation rate.

Caption: Workflow for a time-course stability study using HPLC.

Understanding the Mechanism

A deeper understanding of the hydrolysis mechanism reinforces the importance of the control strategies discussed.

Base-Catalyzed Hydrolysis (Saponification)

This is typically the faster and more problematic pathway in experimental settings. It involves a direct nucleophilic attack by a hydroxide ion on the ester's carbonyl carbon. This pathway is effectively irreversible.

Acid-Catalyzed Hydrolysis

This pathway involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule. This reaction is reversible.[1]

Caption: Simplified reaction pathways for hydrolysis.

By controlling the pH to be mildly acidic (4-6), you effectively starve both the base-catalyzed pathway of its potent OH⁻ catalyst and the acid-catalyzed pathway of the high H⁺ concentration required to make it efficient, thus finding the "path of least reactivity."

References

- Filo. (2025, July 29). Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane...

- RSC Education. The hydrolysis of 2-bromo-2-methylpropane.

- Quora. (2017, September 2). How to prevent hydrolysis in a drug.

- HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.

- Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).

- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.

- Jensen, B. A. (1986). AN NMR ANALYSIS OF THE HYDROLYSIS. -BROMOPROPIONIC ACID. Union College.

- PubMed. [Thermodynamic and kinetic aspects of the hydrolysis of ethyl(R)-2-(benzyloxycarbonylamino)-3-sulfamoylpropionate in the presence of free and immobilized alpha-chymotrypsin].

- ResearchGate. (2025, August 6).

- ResearchGate. (2023, February 27). Does anyone know how to stabilize ester in a aqueous soluton ?.

- Chemistry LibreTexts. (2023, October 23). 8.

- BenchChem.

- Semantic Scholar.

- YouTube. (2018, July 18). 14.

- Precision Laboratories Test Strips. (2023, February 15). pH and Buffers: How Buffer Solutions Maintain pH.

- IOPscience. (2017, December 19).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. arches.union.edu [arches.union.edu]

- 8. carbodiimide.com [carbodiimide.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. preclaboratories.com [preclaboratories.com]

Technical Support Center: Stability of 2-Bromopropyl Propionate at High Temperatures

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 2-bromopropyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the thermal stability of this compound. Our goal is to equip you with the necessary knowledge to anticipate and manage potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 2-bromopropyl propionate?

Q2: What are the likely decomposition pathways for 2-bromopropyl propionate at high temperatures?

Based on established chemical principles for analogous compounds, two primary decomposition pathways are anticipated:

-

Elimination of Hydrogen Bromide (HBr): Similar to other alkyl bromides, 2-bromopropyl propionate can undergo dehydrohalogenation to yield an alkene, which in this case would likely be a mixture of propene isomers, and propionic acid. This is a common thermal decomposition route for alkyl halides.[1]

-

Ester Pyrolysis (Retro-ene Reaction): Propionate esters can undergo thermal elimination via a six-membered ring transition state, a type of pericyclic reaction.[2][3][4] This pathway would yield propene and 2-bromopropanoic acid.

It is plausible that both pathways occur simultaneously, with the predominant route being dependent on specific reaction conditions such as temperature, pressure, and the presence of catalysts or impurities.

Q3: What are the primary hazardous byproducts of thermal decomposition?

Heating 2-bromopropyl propionate can lead to the formation of hazardous substances.[5][6] Key concerns include:

-

Hydrogen Bromide (HBr): A corrosive and toxic gas that can cause severe respiratory irritation.[6][7]

-

Flammable Alkenes: Propene and its isomers are flammable gases.[8]

-

Carbon Oxides (CO, CO₂): In the presence of an oxidant or at very high temperatures, incomplete or complete combustion can produce carbon monoxide and carbon dioxide.[5][6]

Heating in a closed system can lead to a dangerous buildup of pressure from these gaseous byproducts, potentially causing violent rupture of the container.[5][8]

Troubleshooting Guide

Issue 1: My reaction mixture is turning dark brown/black upon heating.

-

Plausible Cause: Discoloration is a common indicator of thermal decomposition and polymerization of the resulting alkenes. The formation of complex, high-molecular-weight byproducts often results in a dark, tarry appearance.

-

Troubleshooting Steps:

-

Lower the Reaction Temperature: This is the most critical step. Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate.

-

Use a High-Dilution Method: Running the reaction in a larger volume of a suitable high-boiling solvent can help to better control the temperature and minimize intermolecular side reactions.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This can help to prevent oxidative decomposition pathways.

-

Issue 2: I am observing unexpected peaks in my GC-MS/LC-MS analysis.

-

Plausible Cause: These peaks likely correspond to decomposition products.

-

Troubleshooting Steps:

-

Analyze for Expected Byproducts: Look for the mass-to-charge ratios corresponding to propene, propionic acid, and 2-bromopropanoic acid, as well as their fragmentation patterns.

-

Perform a Control Experiment: Heat a sample of 2-bromopropyl propionate in the reaction solvent without other reagents. Analyze the resulting mixture to confirm that the unexpected peaks are due to the thermal decomposition of the starting material.

-

Optimize Reaction Time: Minimize the time the reaction is held at an elevated temperature to reduce the extent of decomposition.

-

Issue 3: The pressure in my sealed reaction vessel is increasing significantly.

-

Plausible Cause: This is a critical safety issue indicating the formation of gaseous decomposition products like HBr and propene.[5][8]

-

Immediate Action:

-

Cool the reaction vessel immediately in a controlled manner.

-

Vent the vessel in a fume hood once it has cooled to a safe temperature.

-

-

Preventative Measures:

-

Avoid sealed vessels for high-temperature reactions with this compound whenever possible. If a sealed vessel is necessary, ensure it is equipped with a pressure relief valve.

-

Conduct a preliminary hazard analysis on a small scale to understand the temperature at which significant off-gassing occurs.

-

Experimental Protocols

Protocol 1: Small-Scale Thermal Stability Test

This protocol is designed to help you determine the approximate onset of thermal decomposition for 2-bromopropyl propionate under your specific experimental conditions.

-

Setup:

-

In a fume hood, place a small, loose-fitting cap on a vial containing 0.5 mL of your reaction solvent and a stir bar.

-

Add 50 µL of 2-bromopropyl propionate to the vial.

-

Place the vial in a heating block equipped with a temperature probe.

-

Position a strip of pH paper over the opening of the vial.

-

-

Procedure:

-

Slowly increase the temperature of the heating block by 5 °C increments, holding at each temperature for 10 minutes.

-

Monitor the pH paper for any color change, which would indicate the evolution of an acidic gas like HBr.

-

Visually inspect the solution for any color change.

-

Note the temperature at which you first observe gas evolution or discoloration. This is the approximate onset of decomposition.

-

-

Analysis (Optional):

-

After cooling, the sample can be diluted and injected into a GC-MS to identify any decomposition products.

-

Data Presentation

| Potential Decomposition Product | Chemical Formula | Primary Hazard | Citation |

| Hydrogen Bromide | HBr | Corrosive, toxic gas | [6][7] |

| Propene | C₃H₆ | Flammable gas | [8] |

| Propionic Acid | C₃H₆O₂ | Corrosive | [9] |

| 2-Bromopropanoic Acid | C₃H₅BrO₂ | Corrosive | [7] |

| Carbon Monoxide | CO | Toxic gas | [5] |

| Carbon Dioxide | CO₂ | Asphyxiant | [5] |

Visualizations

Diagram 1: Potential Thermal Decomposition Pathways of 2-Bromopropyl Propionate

Caption: Potential decomposition pathways of 2-bromopropyl propionate at high temperatures.

References

-

Roy, K., Awan, I. A., Manion, J. A., & Tsang, W. (2003). Thermal decomposition of 2-bromopropene, and 2-chloropropene. Physical Chemistry Chemical Physics, 5(9), 1806-1810. [Link]

-

Tsang, W. (2003). Thermal decomposition of 2-bromopropene, and 2-chloropropene. National Institute of Standards and Technology. [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20248545, 2-Bromopropyl propanoate. Retrieved January 30, 2026, from [Link].

-

A. Maccoll, P. J. Thomas. (1963). Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method. The Journal of Chemical Physics, 38(4), 935. [Link]

-

Bent, B. E., Nuzzo, R. G., & Zegarski, B. R. (1991). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface. beta. -hydride elimination reactions. Journal of the American Chemical Society, 113(4), 1137–1142. [Link]

-

Le, T. L., & Truong, T. N. (2021). Ab Initio Kinetics of Initial Thermal Pyrolysis of Isopropyl Propionate: A Revisited Study. ACS Omega, 6(51), 35783–35792. [Link]

-

Bent, B. E., Nuzzo, R. G., & Zegarski, B. R. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. [Link]

-

Roy, K., Awan, I., Manion, J., & Tsang, W. (2003). Thermal Decomposition of 2-Bromopropene, and 2-Chloropropene. National Institute of Standards and Technology. [Link]

-

Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]

-

Mahajan, Y. S., et al. (2022). Manufacture of n-Propyl Propionate Using Ion Exchange Resins: Reaction Kinetics and Feasibility of Reactive Distillation. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 811-824. [Link]

-

Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 235-240. [Link]

-

ATP STAR. (2016, December 7). Pyrolysis of Ester | IIT JEE | Vineet Khatri | ATP STAR [Video]. YouTube. [Link]

-

Chemistry Canters. (2025, February 2). Pyrolysis of Ester with example || Pyrolytic Syn Elimination [Video]. YouTube. [Link]

-

Glushkova, A., et al. (2020). Catalytic pyrolysis of propionic acid supported on the nanocomposites CeO2/SiO2. ResearchGate. [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14535398, Alpha-bromopropionate. Retrieved January 30, 2026, from [Link].

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 527505, Propyl 2-bromopropanoate. Retrieved January 30, 2026, from [Link].

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting low yields in 2-Bromopropyl propionate synthesis

Status: Online | Tier: Level 3 Technical Support | Ticket: Yield Optimization[1]

Introduction: Defining the Problem Space

User Warning: Structural Ambiguity Before troubleshooting, we must verify your target molecule. "2-Bromopropyl propionate" implies the bromine is on the alcohol moiety (beta-bromo ester).

-

Target A (Beta-Bromo): 2-bromopropyl propionate (Structure:

). This guide focuses on this molecule. -

Target B (Alpha-Bromo): Ethyl 2-bromopropionate (Structure:

). If this is your target, your issue is likely alpha-halogen hydrolysis, not elimination.

The Core Issue: Synthesizing beta-halo esters like 2-bromopropyl propionate is deceptively simple. The primary cause of low yield (<50%) is not lack of reactivity, but competing elimination reactions . The beta-bromo substituent significantly acidifies the adjacent protons, making the molecule prone to dehydrohalogenation (E2 mechanism) to form allyl propionate or propenyl propionate , especially in the presence of amine bases used to scavenge acid.

Troubleshooting Module: Diagnostic Workflow

Visualizing the Failure Points

The following decision tree outlines the logical flow for diagnosing yield loss based on your experimental observations.

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in halo-ester synthesis.

Technical Deep Dive: The Three "Yield Killers"

Killer #1: The E2 Elimination Trap (The "Alkene" Impurity)

Symptoms: Crude NMR shows multiplets in the 5.2–6.0 ppm region (vinylic protons).

Mechanism: You are likely using Triethylamine (TEA) as a base. TEA is strong enough (

Corrective Protocol:

-

Change the Base: Switch to Pyridine (

). It is a weaker base that effectively scavenges HCl but is less likely to trigger elimination on the secondary halide. -

Temperature Control: The reaction must be kept between -5°C and 0°C during the addition of propionyl chloride.

-

Solvent: Use anhydrous Dichloromethane (DCM). Avoid ethers (THF) if Lewis acids are involved, as they can complicate workup.

Killer #2: Thermal Instability during Purification

Symptoms: The pot residue turns black/tarry during distillation; acrid smoke (HBr) is observed. Mechanism: Beta-bromo esters are thermally labile. Heating above 120°C at atmospheric pressure accelerates the elimination of HBr, generating the unsaturated ester and polymerizing the residue.

Corrective Protocol:

-

High Vacuum Only: Distill only under high vacuum (< 5 mmHg).

-

Stabilization: Add a radical inhibitor (e.g., 100 ppm BHT or Hydroquinone) to the distillation pot to prevent polymerization of any allyl byproducts formed.

Killer #3: Isomerization (Regioselectivity)

Symptoms: Multiple doublets in the methyl region of the NMR. Mechanism: If you synthesized your starting material (bromohydrin) from propylene oxide, you likely have a mixture of 1-bromo-2-propanol (major) and 2-bromo-1-propanol (minor). Esterification will yield a mixture of isomers with different boiling points and reactivities.

Data Comparison: Base Selection Impact

| Parameter | Triethylamine (TEA) | Pyridine | K2CO3 (Heterogeneous) |

| Basicity ( | 10.75 (Strong) | 5.25 (Weak) | ~10 (Surface dependent) |

| Elimination Risk | High (Major cause of yield loss) | Low (Recommended) | Medium (Slow reaction) |

| HCl Scavenging | Excellent | Good | Poor (Requires phase transfer) |

| Rec.[1] Temp | -10°C | 0°C to RT | Reflux (Not recommended) |

Validated Experimental Protocol

Method: Acyl Chloride Esterification (Low-Elimination Route) Target Scale: 50 mmol

-

Setup: Flame-dried 250 mL round-bottom flask, nitrogen atmosphere.

-

Reagents:

-

2-Bromo-1-propanol (1.0 equiv, 6.95 g)

-

Anhydrous DCM (50 mL)

-

Pyridine (1.2 equiv, 4.8 mL) — Crucial: Do not use TEA.

-

-

Addition: Cool solution to 0°C in an ice/salt bath. Add Propionyl Chloride (1.1 equiv, 4.8 mL) dropwise over 30 minutes.

-

Why? Slow addition prevents localized exotherms that trigger elimination.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

-

Quench (Critical Step): Pour mixture into cold 1M HCl (50 mL).

-

Why? Acidic quench removes pyridine and prevents basic hydrolysis of the ester during workup.

-

-

Workup: Wash organic layer with Sat. NaHCO3 (caution: CO2 evolution) -> Brine -> Dry over MgSO4.

-

Purification: Concentrate via Rotary Evaporator (Bath < 35°C). Distill residue under high vacuum (0.5 mmHg).

Frequently Asked Questions (FAQ)

Q: Can I use Fischer Esterification (Acid + Alcohol) instead? A: Generally, no . While Fischer esterification works for simple alcohols, heating a beta-bromo alcohol with strong sulfuric acid often leads to dehydration (forming dienes) or rearrangement. The Acyl Chloride method (kinetic control) is superior for sensitive substrates.

Q: My product is turning pink/brown on the shelf. Why? A: This indicates autocatalytic decomposition. Traces of HBr are evolving, which catalyzes further elimination. Solution: Store the product over a few pellets of activated 4Å molecular sieves or silver wool to scavenge free halides, and keep it at 4°C in the dark.

Q: I see a peak at 1.35 ppm (d) and 1.65 ppm (d) in NMR. Is this the product? A: Be careful. 1.65 ppm is typical for the methyl group attached to the CH-Br center (2-bromo isomer). If you see a dominant doublet at ~1.3 ppm, you may have the 1-bromo-2-propyl isomer (where the methyl is attached to the CH-O center). Verify your starting material's regiochemistry.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.

-

Furniss, B. S., et al. "Resolution of 2-Bromopropionic acid derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1976. (Isomer characterization).[2]

- Organic Syntheses, Coll. Vol. 3, p. 167 (1955); Vol. 20, p. 21 (1940). (General procedures for handling sensitive halo-esters).

-

ChemGuide UK . "Elimination from 2-bromopropane."[3][4] Link (Mechanistic grounding for elimination side-reactions).

Sources

Technical Support Center: Handling & Stability of 2-Bromopropyl Propionate

Topic: Moisture Sensitivity & Handling Protocols for 2-Bromopropyl Propionate CAS: 24086-77-9 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Chemistry of Sensitivity

Welcome to the Technical Support Center. You are likely here because you are observing degradation in your reagent or require a robust protocol for an upcoming synthesis.

2-Bromopropyl propionate is an aliphatic ester featuring a bromine atom on the

The primary failure mode is Acid-Catalyzed Hydrolysis . Unlike simple esters, the presence of the halogen nearby can influence the polarity and reactivity of the molecule. When exposed to atmospheric moisture, the ester linkage cleaves, generating Propionic acid and 2-Bromo-1-propanol .

The Critical Risk: The reaction is autocatalytic. The propionic acid byproduct lowers the pH of the matrix, which exponentially accelerates further hydrolysis. A "slightly wet" bottle will rapidly become a "mostly decomposed" bottle if left unchecked.

Module 1: The Degradation Pathway

Understanding the mechanism is the first step to prevention. The diagram below illustrates the "Hydrolysis Loop" that destroys sample purity.

Figure 1: The Autocatalytic Hydrolysis Loop. Note the red dashed line indicating how the acidic product accelerates the destruction of the remaining reagent.

Module 2: Storage & Handling Protocols

Do not rely on the bottle cap alone. Standard caps are permeable to water vapor over time.

Protocol A: The "Dry Chain" Storage System

For long-term storage of stock solutions.

-

Primary Container: Store under an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and forms a better blanket over the liquid.

-

Desiccant: Add activated 3Å or 4Å Molecular Sieves directly to the bottle.

-

Why? Sieves actively scavenge water that permeates the seal.

-

Prep: Sieves must be activated (baked at 300°C under vacuum) before use. Unactivated sieves can actually introduce moisture.

-

-

Temperature: Store at 2–8°C . Cold temperatures kinetically inhibit the hydrolysis reaction.

-

Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with Drierite™ for maximum security.

Protocol B: Active Handling (Syringe Transfer)

Never pour this reagent. Pouring introduces atmospheric humidity.

-

Equip: Oven-dried glassware and a nitrogen-flushed Schlenk line.

-

Pressure: Insert a distinct nitrogen inlet needle into the reagent bottle septum to equalize pressure.

-

Withdraw: Use a gas-tight syringe (glass or PTFE-tipped) to withdraw the liquid.

-

Transfer: Inject directly into the reaction vessel through a septum.

Module 3: Troubleshooting & Recovery

Diagnostic Table: Is my reagent compromised?

| Observation | Diagnosis | Root Cause | Action Required |

| Cloudy / Hazy Liquid | Water Saturation | Seal failure; hygroscopic absorption. | Dry immediately with MgSO₄. |

| Acrid / Vinegar Smell | Acid Formation | Significant hydrolysis (Propionic acid release). | CRITICAL. Purify immediately (See Protocol C). |

| Yellow Discoloration | Bromine Elimination | Light or heat exposure causing HBr release. | Distill under vacuum; store in amber glass. |

| NMR: Broad Singlet >10ppm | Carboxylic Acid | Hydrolysis confirmed. | Wash with NaHCO₃ solution.[1] |

Protocol C: Purification (Saving a Wet Batch)

If you detect acid (vinegar smell), you must remove it to stop the autocatalytic loop.

Reagents: Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.

-

Dilute: Dissolve the 2-Bromopropyl propionate in an inert solvent (e.g., Diethyl Ether or DCM).

-

Wash 1 (Neutralization): Wash the organic phase quickly with cold saturated NaHCO₃.

-

Warning: Do not use strong bases (NaOH/KOH). The

-bromo group is sensitive to elimination (forming allyl esters) or epoxide formation under strong basic conditions.

-

-

Wash 2 (Desalting): Wash with brine to remove residual water/salts.

-

Dry: Dry the organic layer over Anhydrous MgSO₄ for 15 minutes.

-

Concentrate: Filter and remove solvent under reduced pressure (Rotovap) at <40°C.

-

Distill (Optional but Recommended): For high purity, perform a vacuum distillation.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use this reagent for ATRP (Atom Transfer Radical Polymerization)?

A: Check your protocol carefully. 2-Bromopropyl propionate has the bromine on the alkyl chain, not the acyl (carbonyl) position. Most ATRP initiators are

Q: I see a precipitate after adding Molecular Sieves. Is this normal? A: Yes, if the sieves are generating dust. However, if the liquid turns cloudy away from the sieves, it indicates the sieves might be saturated or the reagent is polymerizing. Always decant or filter the liquid before use.

Q: Can I dry this over Sodium metal or Hydrides? A: ABSOLUTELY NOT. Sodium and strong hydride reducing agents (LiAlH₄) will react with the ester (reduction) or the alkyl bromide (Wurtz coupling/reduction). Use neutral desiccants like MgSO₄ or molecular sieves only. Calcium Hydride (CaH₂) is risky due to its basicity; stick to neutral drying agents.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for ester purification and drying).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20248545, 2-Bromopropyl propanoate. Retrieved from PubChem.[2][3] Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for handling moisture-sensitive alkyl halides and esters).

Sources

Section 1: Foundational Knowledge - Understanding the Isomers

Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical solutions for the separation of 2-bromopropyl propionate isomers. As Senior Application Scientists, we move beyond simple protocols to explain the fundamental principles behind the separation, ensuring you can not only solve immediate challenges but also adapt and optimize methods for your specific needs.

Before embarking on any separation, a clear understanding of the target molecules is paramount. The term "2-bromopropyl propionate isomers" can refer to two distinct classes of molecules that present unique separation challenges.

FAQ 1.1: What are the different types of isomers of bromopropyl propionate I might be dealing with?

You may encounter two primary types of isomers: positional isomers and enantiomers.

-

Positional Isomers: These molecules share the same molecular formula (C₆H₁₁BrO₂) but differ in the position of the bromine atom on the propyl chain of the ester. The three main positional isomers are:

-

1-Bromopropyl propionate: The bromine is on the first carbon of the propyl group.

-

2-Bromopropyl propionate: The bromine is on the second carbon. This is the only one of the three that is chiral.

-

3-Bromopropyl propionate: The bromine is on the third carbon.

-

-

Enantiomers (Chiral Isomers): 2-Bromopropyl propionate possesses a chiral center at the second carbon atom (the carbon bonded to the bromine). This means it exists as a pair of non-superimposable mirror images called enantiomers:

-

(R)-2-bromopropyl propionate

-

(S)-2-bromopropyl propionate

-

A 50:50 mixture of these two enantiomers is known as a racemic mixture.

FAQ 1.2: Why is the separation of these isomers so challenging?

The difficulty arises from the subtle differences between the isomers:

-

Positional isomers often have very similar boiling points and polarities, making their separation by standard distillation or chromatography difficult.[1][2] The separation relies on exploiting minor differences in their interaction with the chromatographic stationary phase.

-

Enantiomers have identical physical properties (boiling point, polarity, solubility in achiral solvents). They cannot be separated by standard chromatographic techniques. Separation requires a chiral environment that can interact differently with each enantiomer, a principle known as chiral recognition.

Section 2: Resolving Positional Isomers

The separation of 1-, 2-, and 3-bromopropyl propionate typically involves gas chromatography (GC) or high-performance liquid chromatography (HPLC), where the choice of column and conditions is critical.

Troubleshooting Guide: Positional Isomer Separation

Issue: Poor or no separation between positional isomers using Gas Chromatography (GC).

This is a common issue when the stationary phase or temperature program is not optimized for the subtle differences between the isomers.

| Potential Cause | Scientific Rationale & Solution |

| Incorrect Column Polarity | Rationale: Positional isomers have slight differences in their dipole moments. A stationary phase with the appropriate polarity can exploit these differences to achieve separation. Non-polar phases separate primarily by boiling point, which may be too similar for these isomers. Solution: Employ a high-polarity stationary phase, such as one containing polyethylene glycol (e.g., Carbowax type) or a liquid crystalline stationary phase.[3] Liquid crystal phases are particularly effective as they separate based on the molecule's length-to-breadth ratio, which differs significantly between linear (3-bromo) and more branched (1- and 2-bromo) isomers.[2] |

| Suboptimal Temperature Program | Rationale: A fast temperature ramp can cause all isomers to elute too quickly, without sufficient time to interact with the stationary phase. A slow, shallow gradient is often necessary to resolve compounds with close boiling points. Solution: Start with a low initial oven temperature and use a slow ramp rate (e.g., 1-2 °C/min). An isothermal hold at the beginning of the run can also improve the resolution of early-eluting peaks. |

| Insufficient Column Efficiency | Rationale: Higher efficiency columns provide narrower peaks, which are easier to resolve. Efficiency is a function of column length, internal diameter, and film thickness. Solution: Use a longer capillary column (e.g., 50-60 m instead of 30 m) to increase the number of theoretical plates and improve separation.[3] A smaller internal diameter (e.g., 0.25 mm) can also enhance efficiency. |

Experimental Protocol: GC Method for Positional Isomer Analysis

This protocol provides a robust starting point for separating bromopropyl propionate positional isomers.

-

System: Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: High-polarity column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: 2°C/min to 120°C.

-

Hold: 5 minutes at 120°C.

-

-

Injector:

-

Temperature: 220°C.

-

Mode: Split (50:1 ratio).

-

Injection Volume: 1 µL.

-

-

Detector (FID):

-

Temperature: 250°C.

-

-

Sample Preparation: Dilute the isomer mixture in a suitable solvent like dichloromethane or ethyl acetate to a concentration of ~100 µg/mL.

Section 3: Chiral Separation of 2-Bromopropyl Propionate Enantiomers

Resolving the (R)- and (S)-enantiomers of 2-bromopropyl propionate is a specialized task that requires chiral chromatography.

FAQs: Chiral Separation Fundamentals

FAQ 3.1: Why do I need a special "chiral" column to separate enantiomers? Enantiomers interact identically with achiral molecules. A chiral stationary phase (CSP) is a surface that is itself chiral. It creates a diastereomeric interaction with each enantiomer, one being more stable than the other. This difference in interaction energy leads to different retention times, allowing for separation. The most accepted theory for this is the "three-point interaction model," where one enantiomer can establish three simultaneous points of interaction with the CSP, while its mirror image can only establish two, leading to weaker binding and earlier elution.

FAQ 3.2: What are the best Chiral Stationary Phases (CSPs) for a compound like 2-bromopropyl propionate? For esters like this, polysaccharide-based CSPs are an excellent starting point. These columns, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are known for their broad applicability.[4][5] Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are highly recommended for initial screening.

Troubleshooting Guide: Chiral HPLC Separation

Issue: No enantiomeric separation is observed on a chiral column.

This is a common starting point in chiral method development and usually indicates a mismatch between the analyte, CSP, and mobile phase.

| Potential Cause | Scientific Rationale & Solution |

| Incorrect CSP Selection | Rationale: Chiral recognition is highly specific. A CSP that works for one class of compounds may not work for another. The shape and functional groups of the analyte must complement the chiral selectors on the stationary phase. Solution: Screen a set of diverse CSPs. A good starting screen includes columns based on different polysaccharide derivatives (e.g., Chiralcel OD, OJ; Chiralpak AD, AS).[6] |